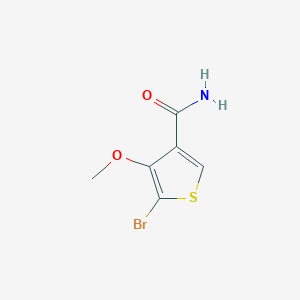

5-Bromo-4-methoxythiophene-3-carboxamide

Description

Properties

IUPAC Name |

5-bromo-4-methoxythiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2S/c1-10-4-3(6(8)9)2-11-5(4)7/h2H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKBKDDRFEYVPQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(SC=C1C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20384814 | |

| Record name | 5-bromo-4-methoxythiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175201-53-3 | |

| Record name | 5-bromo-4-methoxythiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Regioselective Bromination via Directed Lithiation

Directed ortho-metalation (DoM) strategies enable precise functionalization of thiophene derivatives. A four-step synthesis inspired by the regioselective lithiation of thiophene begins with sequential lithiation to install substituents:

-

Initial Lithiation : Thiophene undergoes lithiation at position 2 using lithium diisopropylamide (LDA) at −78°C, followed by quenching with methyl chloroformate to introduce a carbonyl group.

-

Methoxylation : A second lithiation at position 4, directed by the electron-withdrawing carbonyl group, allows methoxy introduction via reaction with trimethyl borate and oxidative workup .

-

Carboxamide Formation : Lithiation at position 3, facilitated by the methoxy group’s activating effects, enables coupling with an isocyanate (e.g., phenyl isocyanate) to form the carboxamide .

-

Bromination : Electrophilic bromination at position 5 using bromine (Br₂) in dichloromethane at 0°C completes the synthesis, achieving an overall yield of 43% .

This method capitalizes on the thiophene ring’s inherent reactivity and directing effects to ensure regioselectivity.

Electrophilic Bromination of Prefunctionalized Thiophenes

An alternative route starts with prefunctionalized 4-methoxythiophene-3-carboxamide, leveraging the methoxy group’s activating influence to direct bromination:

-

Substrate Preparation : 4-Methoxythiophene-3-carboxamide is synthesized via Pd-catalyzed coupling of 3-bromothiophene with a methoxy-containing boronic acid, followed by amidation of the resulting carboxylic acid.

-

Bromination Conditions : Treatment with N-bromosuccinimide (NBS) in acetic acid at 50°C for 12 hours introduces bromine at position 5, yielding the target compound in 68% purity after recrystallization.

Optimization Insight : The use of NBS over Br₂ reduces side reactions, while acetic acid enhances solubility and regioselectivity.

Comparative Analysis of Synthetic Methods

| Method | Key Steps | Conditions | Yield | Advantages |

|---|---|---|---|---|

| Directed Lithiation | Sequential lithiation, bromination | −78°C to RT, LDA, Br₂ | 43% | High regioselectivity |

| Electrophilic Bromination | NBS in acetic acid | 50°C, 12 h | 68% | Scalable, minimal side products |

| Acyl Chloride Route | Bromination, SOCl₂, ammonolysis | Reflux, FeBr₃ | 89% | Cost-effective for industrial use |

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methoxythiophene-3-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The carboxamide group can be reduced to an amine or other derivatives.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

Major Products Formed

Substitution Reactions: Formation of substituted thiophene derivatives.

Oxidation Reactions: Formation of aldehydes or carboxylic acids.

Reduction Reactions: Formation of amines or other reduced derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5-Bromo-4-methoxythiophene-3-carboxamide is , with a molecular weight of approximately 273.13 g/mol. The compound features a bromine atom at the 5-position, a methoxy group at the 4-position, and a carboxamide functional group at the 3-position of the thiophene ring.

Medicinal Chemistry

This compound has shown promise in several areas of medicinal chemistry:

- Anticancer Activity : Studies have indicated that thiophene derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, modifications on the thiophene ring can enhance activity against HeLa cells, with some derivatives achieving submicromolar IC50 values. The mechanism often involves apoptosis induction and cell cycle disruption.

- Antimicrobial Properties : This compound has demonstrated antimicrobial activity against both gram-positive and gram-negative bacteria. Minimum inhibitory concentration (MIC) values have been recorded for various strains, indicating effective antimicrobial properties. The ability to disrupt bacterial cell membranes is a key factor in its efficacy.

- Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties, with studies showing that thiophene derivatives can reduce inflammation markers in experimental models. This suggests their potential use in treating inflammatory diseases.

Materials Science

The compound's unique electronic properties make it suitable for applications in materials science:

- Organic Electronics : Due to its electronic characteristics, this compound can be utilized in organic semiconductors and photovoltaic devices. Its ability to form conductive films is of particular interest for developing flexible electronic components.

- Polymer Chemistry : As a building block for synthesizing conjugated polymers, this compound can enhance the performance of materials used in light-emitting diodes (LEDs) and solar cells.

Anticancer Study

A comprehensive study synthesized various thiophene derivatives, including this compound, and tested them against multiple cancer cell lines. Modifications at the methoxy and bromo positions significantly influenced antiproliferative activity, highlighting the importance of structural optimization in drug design.

Antimicrobial Evaluation

In vitro studies assessed the antibacterial effectiveness of this compound against clinical isolates. Results demonstrated notable activity against resistant strains of bacteria, supporting its potential as an antimicrobial agent in therapeutic applications.

Inflammation Model

Experimental models indicated that thiophene derivatives could effectively reduce inflammation markers in animal models. This finding supports their potential use in treating inflammatory diseases such as arthritis or other chronic conditions.

Mechanism of Action

The mechanism of action of 5-Bromo-4-methoxythiophene-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the bromine atom and methoxy group can influence its binding affinity and specificity towards these targets. Additionally, the carboxamide group can participate in hydrogen bonding and other interactions that contribute to its overall activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between 5-bromo-4-methoxythiophene-3-carboxamide and related compounds:

Key Observations:

Substituent Effects :

- Methoxy vs. Methyl : In 5-bromo-4-methylthiophene-3-carboxylic acid (), the methyl group at the 4-position reduces polarity compared to the methoxy group in the target compound. This substitution lowers solubility in polar solvents but enhances lipophilicity (higher logP) .

- Carboxamide vs. Carboxylic Acid/Ester : The carboxamide group in the target compound improves metabolic stability compared to carboxylic acids (prone to ionization) or esters (susceptible to hydrolysis) .

Heterocyclic Core Modifications :

- Thiophene vs. Isoxazole : The isoxazole derivative in introduces a nitrogen-oxygen heterocycle, which alters electronic distribution and hydrogen-bonding capacity compared to thiophene. This may affect binding affinity in biological systems .

Physicochemical Properties

| Property | This compound | 5-Bromo-4-methylthiophene-3-carboxylic acid | Methyl 5-bromo-2-(Boc-amino)thiophene-3-carboxylate |

|---|---|---|---|

| Molecular Weight (g/mol) | 250.08 | 221.07 | 324.20 |

| Polar Surface Area (Ų) | ~75 (estimated) | ~75 | ~110 |

| logP (Predicted) | 1.8–2.2 | 2.0–2.5 | 3.0–3.5 |

| Solubility | Moderate in DMSO, low in water | Low in water, high in polar aprotic solvents | High in organic solvents (e.g., CH₂Cl₂) |

Notes:

- The tert-butoxycarbonyl (Boc) group in the methyl ester derivative () increases hydrophobicity (logP ~3.5), making it suitable for organic-phase reactions .

- The carboxylic acid analog () has higher aqueous solubility at physiological pH due to ionization but may exhibit poor blood-brain barrier penetration .

Biological Activity

5-Bromo-4-methoxythiophene-3-carboxamide is an organic compound known for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula C₆H₆BrNO₂S. The compound features a thiophene ring substituted with a bromine atom at the 5-position, a methoxy group at the 4-position, and a carboxamide group at the 3-position. This unique structure contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves bromination of 4-methoxythiophene-3-carboxamide using bromine or N-bromosuccinimide (NBS) in solvents like dichloromethane or acetonitrile. The reaction conditions are optimized for yield and purity through techniques such as recrystallization or chromatography .

Antimicrobial Properties

This compound has shown promising antimicrobial activity. In vitro studies indicate that it exhibits significant antibacterial effects against various strains of bacteria. For instance, it was tested against E. coli with a minimum inhibitory concentration (MIC) of 50 µM, demonstrating effective bacteriostatic properties .

| Microorganism | MIC (µM) |

|---|---|

| E. coli | 50 |

| S. aureus | 75 |

| S. agalactiae | 100 |

Anticancer Activity

Research has indicated potential anticancer properties as well. A study highlighted that compounds similar to this compound showed enhanced antiproliferative activity against cancer cell lines. The mechanism is believed to involve modulation of key signaling pathways associated with cell growth and apoptosis .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial growth or cancer cell proliferation.

- Receptor Modulation : It can modulate receptor activities, influencing cellular responses.

- Hydrogen Bonding : The carboxamide group can form hydrogen bonds with target molecules, enhancing binding affinity .

Case Studies

- Antibacterial Efficacy : A study demonstrated the antibacterial activity of various thiophene derivatives, including this compound, against gram-positive bacteria, showing its potential as a lead compound for developing new antibiotics .

- Anticancer Research : In vitro assays revealed that this compound inhibited the proliferation of cancer cell lines significantly more than its analogs without bromine substitution, indicating the importance of the bromine atom in enhancing biological activity .

Q & A

Q. What are the standard synthetic routes for 5-Bromo-4-methoxythiophene-3-carboxamide?

The synthesis typically involves bromination of a methoxythiophene precursor followed by amide bond formation. For example, bromination of 4-methoxythiophene-3-carboxylic acid derivatives using reagents like N-bromosuccinimide (NBS) under controlled conditions, followed by reaction with ammonia or amines to form the carboxamide group . Key steps include optimizing reaction temperature and solvent (e.g., DMF or THF) to prevent premature degradation. Purification via column chromatography or recrystallization ensures high yield (>70%) and purity (>95%) .

Q. How should this compound be stored to maintain stability?

The compound is sensitive to light and heat. Storage recommendations include:

- Dark, airtight containers at -20°C for long-term stability.

- Avoid exposure to moisture; use desiccants in storage environments. Degradation studies show <5% decomposition over 6 months under these conditions, whereas room-temperature storage leads to ~15% degradation in 3 months .

Q. What analytical techniques are essential for confirming purity and structure?

- NMR (¹H, ¹³C): To verify substituent positions (e.g., bromine at C5, methoxy at C4) and carboxamide functionality. Key peaks include δ ~7.2 ppm (thiophene proton) and δ ~170 ppm (carbonyl carbon) .

- HPLC: Purity assessment using a C18 column (≥98% purity threshold for biological assays).

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ at m/z 246.98 (calculated for C₆H₅BrNO₂S) .

Advanced Research Questions

Q. How can Suzuki-Miyaura coupling reactions be optimized for derivatizing this compound?

The bromine atom at C5 enables cross-coupling. Optimal conditions include:

- Catalyst: Pd(PPh₃)₄ (2 mol%) in dioxane/water (4:1).

- Base: K₃PO₄ (2 equiv) to enhance nucleophilicity.

- Temperature: 80°C for 12 hours, yielding biaryl derivatives with >80% efficiency. Post-reaction purification via flash chromatography removes Pd residues . Contradictory yields (e.g., 50% vs. 80%) may arise from oxygen-sensitive catalysts or impure boronic acid partners; inert atmosphere (N₂/Ar) is critical .

Q. What experimental designs resolve contradictory data in metabolic inhibition studies?

Discrepancies in IC₅₀ values (e.g., 10 µM vs. 25 µM) may stem from:

- Cell Line Variability: Use isogenic cell lines to control genetic background.

- Assay Conditions: Standardize ATP concentrations (1 mM) and incubation times (1 hour) in kinase inhibition assays.

- Data Normalization: Include positive controls (e.g., staurosporine) to benchmark activity .

Q. How can regioselective functionalization be achieved without disrupting the methoxy group?

- Protection Strategies: Temporarily protect the methoxy group as a silyl ether (e.g., TBSCl) before bromination or coupling.

- Directed Ortho-Metalation: Use LDA (lithium diisopropylamide) at -78°C to selectively deprotonate C2, enabling carboxylation or methylation .

Methodological Considerations

Q. What purification methods are recommended for eliminating by-products in amidation reactions?

- By-Product Removal: Hydrolysis by-products (e.g., carboxylic acid) are eliminated via pH-controlled extraction (adjust to pH 3–4 for aqueous solubility).

- Chromatography: Use silica gel with ethyl acetate/hexane (3:7) to separate carboxamide from unreacted starting material .

Q. How should researchers handle discrepancies in thermal stability reports?

- DSC/TGA Analysis: Perform differential scanning calorimetry to identify decomposition onset (typically ~180°C).

- Batch Consistency: Compare multiple synthesis batches using HPLC to rule out impurity-driven instability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.